5-Methoxy-6-iodo-1-indanone
Description
5-Methoxy-6-iodo-1-indanone is a halogenated indanone derivative characterized by a methoxy group at the 5-position and an iodine atom at the 6-position of the indanone scaffold. Indanones are bicyclic ketones widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their rigid aromatic framework and reactivity .
Properties
IUPAC Name |
6-iodo-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKWGUWPLTZLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-iodo-1-indanone typically involves the iodination of 5-methoxy-1-indanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-6-iodo-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Methoxy-6-iodo-1-indanone is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product derivatives .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-6-iodo-1-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-methoxy-6-iodo-1-indanone with structurally related indanones, focusing on substituent effects, physical properties, and synthetic applications.
Positional Isomers: 5-Methoxy-1-Indanone vs. 6-Methoxy-1-Indanone
Key Insight : Positional isomerism minimally affects melting points but significantly influences reactivity and downstream applications due to electronic and steric differences.
Halogen-Substituted Analogs: 5-Bromo-6-Methoxy-1-Indanone
Key Insight : Halogen choice (Br vs. I) impacts molecular weight, steric bulk, and suitability for specific reactions (e.g., Suzuki coupling vs. radioiodination).
Functional Group Variations: 5-Amino-6-Methoxy-1-Indanone
Key Insight: Amino groups introduce hydrogen-bonding capacity, altering solubility and biological activity compared to halogens.
Energetic and Thermodynamic Comparisons
highlights that methoxy and methyl substituents on indanones influence thermodynamic stability. For example:
- 5-Methoxy-1-indanone: Standard molar enthalpy of formation (ΔfH°(g)) = −213.5 ± 2.1 kJ/mol .
- 4-Methoxy-1-indanone: ΔfH°(g) = −215.9 ± 2.3 kJ/mol .
Key Insight : Substituent position slightly alters enthalpy due to variations in resonance stabilization and steric strain.
Biological Activity
5-Methoxy-6-iodo-1-indanone (CAS No. 125066-96-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
This compound has the molecular formula and a molecular weight of 288.08 g/mol. The compound features a methoxy group and an iodine atom on the indanone ring, which contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. For instance, it may inhibit enzymes related to cancer cell proliferation and microbial growth.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit cholinesterases (AChE and BuChE), which are important in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity: Studies indicate that it exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.
Anticancer Properties
Research has shown that derivatives of this compound possess significant anticancer activity. For example, compounds derived from this indanone have demonstrated effective inhibition of cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .
Antimicrobial Properties
The compound has been studied for its effectiveness against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Methoxy-1-indanone | Lacks iodine; simpler structure | Moderate anticancer activity |
| 6-Methoxy-1-indanone | Similar methoxy group; different position | Lower antimicrobial efficacy |
| 5-Bromo-6-methoxy-1-indanone | Bromine instead of iodine | Comparable anticancer properties |
This table highlights how the presence of iodine in this compound enhances its reactivity and potential biological efficacy compared to other derivatives.
Study on Anticancer Activity
A detailed study evaluated the anticancer effects of various indanone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value lower than many known chemotherapeutics .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, inhibiting bacterial growth at concentrations that suggest potential for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
